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molecular formula C16H14O2 B119032 6-Methyl-4-phenylchroman-2-one CAS No. 40546-94-9

6-Methyl-4-phenylchroman-2-one

Cat. No. B119032
M. Wt: 238.28 g/mol
InChI Key: SUHIZPDCJOQZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05922914

Procedure details

3,4-Dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one (III, EXAMPLE 1, 100.0 g, 420.2 mmol) is added to toluene (500 mL). The mixture is degassed by purging alternately with vacuum and nitrogen and then cooled to -21°. Diisobutylaluminumhydride in toluene solution (DIBAL, 1.5M, 290 mL, 435 mmol) is then slowly added over 2 hr via add funnel while maintaining the reaction temperature at -20 to -25°. The reduction is usually done when the DIBAL add is completed. If the reaction is not done additional DIBAL can be added in increments. When the reaction is done (<1% lactone) ethyl acetate (45 mL) is added at -20° to -25° via add funnel. Very little exotherm is observed. Next, citric acid (23%, 500 mL) is added. The mixture is stirred at 45-50° for 1 hr (or stirred overnight at 20-25°), the phases are separated, the organic phase is washed with water (2×300 mL). The organic phase is concentrated to 250 mL under reduced pressure. Methanol (500 mL) is added, and the mixture is concentrated to 250 mL. The methanol addition and distillation is repeated to give the title compound in methanol solution. This solution is concentrated to a thick oil which crystallizes on standing to give the title compound (as a mixture of diastereomers), IR (neat) 3410, 3020, 2925, 1605, 1498, 1447, 1205 and 1010 cm-1 ; MS (m/z, EI)=240 (parent). Rather then isolating and characterizing the title compound, it is normally taken directly into the next step.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
290 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
45 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][C:9](=[O:11])[CH2:8][CH:7]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:6]=2[CH:18]=1.[H-].C([Al+]CC(C)C)C(C)C.CC(C[AlH]CC(C)C)C.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C(OCC)(=O)C.C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH:9]([OH:11])[CH2:8][CH:7]([C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:6]=2[CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC=1C=CC2=C(C(CC(O2)=O)C2=CC=CC=C2)C1
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
290 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Six
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at 45-50° for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is degassed
CUSTOM
Type
CUSTOM
Details
by purging alternately with vacuum and nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -21°
ADDITION
Type
ADDITION
Details
via add funnel
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature at -20 to -25°
ADDITION
Type
ADDITION
Details
add
ADDITION
Type
ADDITION
Details
can be added in increments
ADDITION
Type
ADDITION
Details
is added at -20° to -25°
ADDITION
Type
ADDITION
Details
via add funnel
STIRRING
Type
STIRRING
Details
(or stirred overnight at 20-25°)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
the organic phase is washed with water (2×300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated to 250 mL under reduced pressure
ADDITION
Type
ADDITION
Details
Methanol (500 mL) is added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated to 250 mL
ADDITION
Type
ADDITION
Details
The methanol addition and distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=CC2=C(C(CC(O2)O)C2=CC=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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